molecular formula C6H3BrF3NO4S B14151256 2-Bromo-3-pyridinyl trifluoromethyl sulfate CAS No. 932710-54-8

2-Bromo-3-pyridinyl trifluoromethyl sulfate

Cat. No.: B14151256
CAS No.: 932710-54-8
M. Wt: 322.06 g/mol
InChI Key: IVUMGBSHBHXUDI-UHFFFAOYSA-N
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Description

2-Bromo-3-pyridinyl trifluoromethyl sulfate is an organobromine compound with the molecular formula C6H3BrF3N It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-pyridinyl trifluoromethyl sulfate typically involves the bromination of 3-trifluoromethylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-pyridinyl trifluoromethyl sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Bromo-3-pyridinyl trifluoromethyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-pyridinyl trifluoromethyl sulfate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-trifluoromethylpyridine
  • 2-Bromo-3-trifluoromethylpyridine
  • 3-Bromo-5-trifluoromethylpyridine

Uniqueness

2-Bromo-3-pyridinyl trifluoromethyl sulfate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

932710-54-8

Molecular Formula

C6H3BrF3NO4S

Molecular Weight

322.06 g/mol

IUPAC Name

(2-bromopyridin-3-yl) trifluoromethyl sulfate

InChI

InChI=1S/C6H3BrF3NO4S/c7-5-4(2-1-3-11-5)14-16(12,13)15-6(8,9)10/h1-3H

InChI Key

IVUMGBSHBHXUDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)OS(=O)(=O)OC(F)(F)F

Origin of Product

United States

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